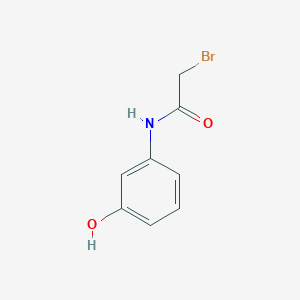

3-(Broacetyl)aminophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFLQHRNECEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509292 | |

| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29378-70-9 | |

| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and molecular formula of 3-(Bromoacetyl)aminophenol

An In-depth Technical Guide to 3-(Bromoacetyl)aminophenol: Synthesis, Characterization, and Applications in Covalent Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(Bromoacetyl)aminophenol, also known as N-(3-hydroxyphenyl)-2-bromoacetamide. This bifunctional molecule is a valuable tool in chemical biology and drug discovery, integrating a nucleophilic phenolic moiety, a versatile aromatic scaffold, and a reactive electrophilic "warhead" in the form of a bromoacetamide group. Its primary utility lies in its capacity as a targeted covalent inhibitor, capable of forming stable, irreversible bonds with nucleophilic residues in proteins. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity and mechanistic action, and discusses its applications in the development of novel therapeutics and chemical probes.

Introduction to Covalent Probes and Inhibitors

The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. Unlike traditional non-covalent drugs that rely on reversible binding equilibria, covalent inhibitors form a stable, permanent bond with their biological target, often leading to complete and sustained inactivation.[1] This mechanism can offer significant advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets or proteins previously considered "undruggable".[1]

The design of a targeted covalent inhibitor requires two key components: a recognition element that provides binding affinity and selectivity for the target protein, and a reactive, electrophilic functional group—often called a "warhead"—that forms the covalent bond.[2] The bromoacetamide moiety is a classic and effective electrophilic warhead, functioning as a potent alkylating agent for nucleophilic amino acid residues such as cysteine and histidine. 3-(Bromoacetyl)aminophenol is an exemplar of this class of reagents, offering a synthetically accessible platform for researchers aiming to design and develop next-generation covalent therapeutics.

Physicochemical Properties and Structure

Molecular Structure and Formula

3-(Bromoacetyl)aminophenol is the product of N-acylation of 3-aminophenol with a bromoacetyl group.

-

IUPAC Name: 2-Bromo-N-(3-hydroxyphenyl)acetamide

-

Molecular Formula: C₈H₈BrNO₂

-

Chemical Structure:

(A 2D chemical structure image would be placed here in a full document)

Physicochemical Data

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its constituent parts: 3-aminophenol and the bromoacetamide functional group.

| Property | Value | Source/Basis |

| Molecular Weight | 230.06 g/mol | Calculated |

| Appearance | Off-white to light tan solid | Predicted |

| Melting Point | 97-105 °C | Estimated based on analogue N-(3-acetylphenyl)-2-bromoacetamide (97-100 °C)[3] |

| Solubility | Soluble in DMSO, DMF, and alcohols like methanol and ethanol. Limited solubility in water. | Predicted |

Synthesis and Purification

Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and efficient synthesis of 3-(Bromoacetyl)aminophenol involves the nucleophilic attack of the amino group of 3-aminophenol on an electrophilic bromoacetylating agent, such as bromoacetyl bromide. The reaction is a standard nucleophilic acyl substitution. A non-nucleophilic base is included to neutralize the hydrobromic acid (HBr) byproduct, preventing protonation of the starting amine which would render it unreactive.

Caption: Synthetic scheme for 3-(Bromoacetyl)aminophenol.

Detailed Experimental Protocol

This protocol is based on standard procedures for N-acylation and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-aminophenol (1.0 eq).

-

Dissolution: Dissolve the 3-aminophenol in anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.

-

Base Addition: Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous THF and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-(Bromoacetyl)aminophenol.

Rationale for Protocol Choices

-

Aprotic Solvent (THF): An aprotic solvent is used to prevent reaction with the highly reactive bromoacetyl bromide.

-

Non-Nucleophilic Base: Pyridine or DIPEA act as HBr scavengers. A nucleophilic base like sodium hydroxide would compete in reacting with the bromoacetyl bromide.

-

Low Temperature: The initial reaction is performed at 0 °C to control the exothermic acylation reaction and minimize potential side reactions.

Spectroscopic Characterization (Expected)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

-

~10.2 ppm (s, 1H): Amide N-H .

-

~9.5 ppm (s, 1H): Phenolic O-H .

-

~7.0-7.4 ppm (m, 3H): Aromatic C-H protons.

-

~6.5 ppm (m, 1H): Aromatic C-H proton.

-

~4.1 ppm (s, 2H): Methylene protons (-CH ₂Br).

-

-

¹³C NMR (DMSO-d₆):

-

~165 ppm: Amide carbonyl carbon (C =O).

-

~158 ppm: Aromatic carbon attached to the hydroxyl group (C -OH).

-

~140 ppm: Aromatic carbon attached to the nitrogen (C -NH).

-

~130 ppm, ~115 ppm, ~110 ppm: Aromatic C H carbons.

-

~30 ppm: Methylene carbon (C H₂Br).

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Phenol |

| 3250-3400 (sharp) | N-H Stretch | Secondary Amide |

| ~3050 | C-H Stretch | Aromatic |

| 1660-1680 (strong) | C=O Stretch (Amide I) | Secondary Amide |

| 1530-1550 | N-H Bend (Amide II) | Secondary Amide |

| 1200-1300 | C-O Stretch | Phenol |

| 600-700 | C-Br Stretch | Alkyl Bromide |

| (Data based on standard IR absorption tables) |

Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).

-

Expected [M]⁺ peaks: m/z 229 and 231.

-

Key Fragmentation: Loss of •Br (m/z ~150), loss of the bromoacetyl group (•CH₂BrCO), and cleavage of the amide bond.

Chemical Reactivity and Mechanistic Insights

The Bromoacetamide "Warhead"

The synthetic utility and biological activity of 3-(Bromoacetyl)aminophenol are dominated by the reactivity of the bromoacetamide functional group. The carbon atom alpha to the carbonyl group is highly electrophilic due to two main effects:

-

Inductive Effect: The electronegative bromine and carbonyl oxygen atoms pull electron density away from the α-carbon.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group.

This combination makes the α-carbon highly susceptible to nucleophilic attack by a mechanism analogous to an Sₙ2 reaction.

Mechanism of Covalent Modification

In a biological context, the primary nucleophiles targeted by bromoacetamides are the side chains of cysteine (thiol group) and, to a lesser extent, histidine (imidazole group). The reaction with a cysteine residue proceeds via an Sₙ2 mechanism, resulting in a stable thioether bond and the irreversible alkylation of the protein.

Caption: Sₙ2 mechanism of protein alkylation by 3-(Bromoacetyl)aminophenol.

Applications in Research and Drug Development

The unique structure of 3-(Bromoacetyl)aminophenol allows for its use in several advanced research applications.

Targeted Covalent Inhibitors

The primary application is as a scaffold for developing targeted covalent inhibitors. By modifying the phenolic hydroxyl group or the aromatic ring, medicinal chemists can build molecules that bind specifically to a target protein of interest. Once bound, the bromoacetamide warhead is positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

3-(Bromoacetyl)aminophenol can be adapted for use as a chemical probe in ABPP. For instance, the phenolic hydroxyl can be functionalized with a reporter tag (e.g., a fluorophore or biotin) via an ether linkage. This tagged probe can then be used to label proteins in complex biological samples (e.g., cell lysates). The biotinylated proteins can be enriched using streptavidin beads and identified by mass spectrometry, revealing the targets of the bromoacetamide warhead.

Caption: General workflow for a chemical proteomics experiment.

Synthetic Building Block

Beyond its biological applications, the bromoacetamide moiety is a versatile handle in organic synthesis, serving as a precursor for the construction of various heterocyclic systems, similar to the well-documented reactivity of 3-(bromoacetyl)coumarins.

Safety, Handling, and Storage

3-(Bromoacetyl)aminophenol should be handled as a hazardous substance due to its properties as a potent alkylating agent and irritant.

-

Hazard Identification: Toxic if swallowed and causes severe skin and eye irritation. As an alkylating agent, it should be treated as potentially mutagenic.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

3-(Bromoacetyl)aminophenol is a powerful and versatile chemical tool for professionals in drug discovery and chemical biology. Its straightforward synthesis, combined with the potent and well-characterized reactivity of the bromoacetamide warhead, makes it an ideal platform for designing targeted covalent inhibitors and activity-based probes. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Available at: [Link]

-

Semantic Scholar. Supporting Information for a relevant chemical synthesis paper. Available at: [Link]

-

PubChem. 2-Bromoacetamide | C2H4BrNO | CID 69632. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. n-(3-Bromo-4-hydroxyphenyl)acetamide | C8H8BrNO2 | CID 225166. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. N-(3-hydroxyphenyl)acetamide. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Available at: [Link]

-

RSC Publishing. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances. Available at: [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

Matrix Fine Chemicals. N-(3-HYDROXYPHENYL)ACETAMIDE | CAS 621-42-1. Available at: [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]

- Google Patents. US4663481A - Preparation of bromoacetamides.

-

NIST. 2-Bromoacetamide - WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. 2-Bromoacetamide - Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (2015). N-(3-Hydroxyphenyl)acetamide. Available at: [Link]

-

NIST. Metacetamol - WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (2025). N-(3-Hydroxyphenyl)acetamide. Available at: [Link]

-

UCLA Chemistry. IR Chart. Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

-

Canadian Science Publishing. (1974). On the Reaction of N-Bromoacetamide with Olefins. Canadian Journal of Chemistry. Available at: [Link]

-

Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Available at: [Link]

-

ResearchGate. (2015). N-(3-Hydroxyphenyl)acetamide. Available at: [Link]

-

ResearchGate. 1H NMR spectra of guest 3 (p-aminophenol). Available at: [Link]

-

YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. Available at: [Link]

-

Wikipedia. Targeted covalent inhibitors. Available at: [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link]

Sources

3-(Bromoacetyl)aminophenol CAS number and PubChem identifiers

This technical guide details the physicochemical properties, synthesis, mechanism, and applications of 3-(Bromoacetyl)aminophenol (chemically defined as

A Covalent Probe for Chemoproteomics and Fragment-Based Screening[1][2]

Executive Summary

3-(Bromoacetyl)aminophenol is a reactive electrophilic fragment used primarily in chemoproteomics and affinity labeling .[2] Structurally, it consists of a phenol ring substituted at the meta position with a bromoacetamide "warhead." This

Unlike non-specific alkylating agents, the phenolic hydroxyl group provides a handle for further functionalization (e.g., introducing fluorophores or biotin) or serves as a hydrogen-bond donor/acceptor to direct the probe to specific binding pockets before covalent capture.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

This compound is often synthesized in situ or supplied as a custom reagent due to the hydrolytic instability of the bromoacetamide group.

Nomenclature & Identifiers

| Identifier | Value / Description |

| IUPAC Name | |

| Common Name | 3-(Bromoacetyl)aminophenol; |

| CAS Number | Not widely listed (See Note 1 below) |

| Parent Amine CAS | 591-27-5 (3-Aminophenol) |

| Molecular Formula | |

| Molecular Weight | 230.06 g/mol |

| SMILES | OC1=CC=CC(NC(=O)CBr)=C1 |

| InChI Key | (Derivative of) CWLKGDAVCFYWJK-UHFFFAOYSA-N |

Note 1: While the para-isomer (

-(4-hydroxyphenyl)-2-bromoacetamide) is frequently indexed (e.g., CAS 2496-76-6), the meta-isomer is often identified by its parent precursors in literature or internal compound libraries.[1][2]

Physicochemical Properties

| Property | Data |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| Reactivity | High reactivity toward thiols (Cysteine); Moderate toward amines (Lysine) at high pH |

| Stability | Hydrolytically unstable in basic aqueous buffers ( |

| Storage | -20°C, Desiccated, Protected from light |

Mechanistic Principles

The utility of 3-(bromoacetyl)aminophenol lies in its electrophilic warhead .[2] The carbon adjacent to the bromine is electron-deficient due to the inductive effects of both the bromine and the carbonyl group.

Mechanism of Action: Cysteine Alkylation

The reaction follows a bimolecular nucleophilic substitution (

-

Recognition: The phenol moiety may interact with a protein pocket via hydrogen bonding.[2]

-

Nucleophilic Attack: A thiolate anion (

) from a cysteine residue attacks the -

Leaving Group Departure: Bromide (

) is displaced.[1][2] -

Irreversible Bond: A stable thioether bond is formed, permanently tagging the protein.[2]

Figure 1: Mechanism of covalent protein modification via SN2 alkylation.[1][2]

Synthesis Protocol

Due to the limited commercial availability of the specific meta isomer, researchers often synthesize it from 3-aminophenol.[2]

Safety Warning: Bromoacetyl bromide is a lachrymator and causes severe skin burns.[2] 3-Aminophenol is toxic.[1][2][3][4] Perform all steps in a functioning fume hood.

Reagents Required

-

Acylating Agent: Bromoacetyl bromide (1.1 eq)

-

Base: Sodium bicarbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (DCM) or a biphasic Ethyl Acetate/Water system

Step-by-Step Methodology

-

Preparation: Dissolve 3-aminophenol (1.09 g, 10 mmol) in DCM (20 mL) containing

(1.5 mL). Cool the solution to 0°C in an ice bath. -

Acylation: Add bromoacetyl bromide (0.95 mL, 11 mmol) dropwise over 15 minutes. Note: The reaction is highly exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[2]

-

Quenching: Quench with saturated aqueous

. -

Workup:

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Figure 2: Synthetic workflow for the preparation of 3-(Bromoacetyl)aminophenol.

Applications in Drug Discovery[2][7]

1. Fragment-Based Covalent Ligand Screening

3-(Bromoacetyl)aminophenol serves as a "warhead-fragment" hybrid.[1][2]

-

Method: A library of bromoacetamides is screened against a target protein using Mass Spectrometry (Intact Protein MS).[2]

-

Result: If 3-(Bromoacetyl)aminophenol modifies the protein significantly faster than a generic bromoacetamide, it indicates that the phenol moiety is interacting with a binding pocket near a cysteine, providing "specific" affinity.

2. Activity-Based Protein Profiling (ABPP)

The compound can be used as a probe to map reactive cysteines in a proteome.[2]

-

Protocol:

-

Incubate proteome with probe.[2]

-

"Click" chemistry handle?[2] No—this specific probe lacks an alkyne handle.[2]

-

Modification: To use in ABPP, the phenol hydroxyl is often pre-functionalized with a propargyl group (O-alkylation) before reacting with the protein, or the probe is used as a competitor against a broad-spectrum fluorescent probe.

-

3. Synthesis of PROTAC Linkers

The bromoacetamide group is an excellent intermediate for linking ligands.[2] The bromine can be displaced by a secondary amine of a linker chain, converting the warhead into a stable glycine-derivative linkage.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11568, 3-Aminophenol.[2] Retrieved from [Link]

-

Organic Syntheses (1955). Bromoacetyl Bromide synthesis and reactivity.[2] Org.[2][8] Synth. Coll. Vol. 3, p. 10. (General reference for acyl halide reactivity).

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[2] Nature.[2] (Foundational text on chloro/bromoacetamide cysteine profiling). [Link][2]

Sources

- 1. 621-42-1|N-(3-Hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. N-(3-acetylphenyl)-2-bromoacetamide | 883503-09-1 [sigmaaldrich.com]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Aminophenol - Wikipedia [en.wikipedia.org]

Solubility profile of 3-(Bromoacetyl)aminophenol in organic solvents

The following guide details the solubility profile, stability considerations, and experimental handling of 3-(Bromoacetyl)aminophenol (also known as N-(3-hydroxyphenyl)-2-bromoacetamide).

This guide deviates from standard data sheets by addressing the "Solubility-Reactivity Paradox" inherent to electrophilic covalent probes. As an

Part 1: Molecular Architecture & Solubility Logic[1][2][3][4]

To predict and manipulate the solubility of 3-(Bromoacetyl)aminophenol (CAS: 22907-29-5), one must understand its competing functional groups.[1][2] It is an amphipathic electrophile :

-

Phenolic Hydroxyl (-OH): H-bond donor/acceptor.[1][2][3] Confers solubility in protic solvents and aqueous buffers (pH dependent).[1][3]

-

Amide Linkage (-NH-CO-): H-bond acceptor.[1][2][3] Increases polarity and melting point (crystal lattice energy).[1][3]

- -Bromoacetyl Group (-CH₂Br): Lipophilic, but highly reactive.[1][2][3] This is the "warhead" that drives the molecule's utility in drug discovery (covalent cysteine targeting) but limits solvent compatibility.

The Solubility Matrix

The following table summarizes the solubility profile based on structural analogs (e.g., 3-aminophenol, 2-bromoacetamide) and standard organic synthesis workups for acetanilides.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Utility | Technical Notes |

| Polar Aprotic | DMSO | High (>100 mM) | Stock Solutions, Bioassays | Preferred. Excellent solvation.[1][2][3] Keep anhydrous to prevent hydrolysis over long storage.[1][3] |

| Polar Aprotic | DMF | High (>100 mM) | Synthesis, Reactions | Good alternative to DMSO.[1][2][3] Harder to remove during workup (high BP). |

| Polar Protic | Ethanol / Methanol | Moderate (10-50 mM) | Recrystallization | Solubility increases significantly with heat.[1][2][3] Risk:[1][2][3][4][5][6][7] Slow solvolysis (ethanolysis) if stored for days.[1] |

| Chlorinated | DCM / Chloroform | Moderate | Extraction / Workup | Good for liquid-liquid extraction from aqueous layers.[1][2][3] |

| Ethers | THF | Moderate | Reaction Solvent | Useful for anhydrous reactions.[1][2][3] Ensure peroxide-free to prevent oxidation of the phenol.[1][3] |

| Non-Polar | Hexane / Heptane | Insoluble | Anti-solvent | Used to precipitate the compound from Ethyl Acetate or Ethanol.[2][3] |

| Aqueous | Water / PBS | Low to Moderate | Biological Testing | Solubility is pH-dependent.[1][2][3][7] Warning: Rapid hydrolysis at pH > 8.[1][2][3]0. |

Part 2: The Stability-Solubility Paradox[1][2][3][4]

Critical Insight: For 3-(Bromoacetyl)aminophenol, a clear solution does not guarantee a valid sample.[1][2][3] The bromoacetyl group is susceptible to nucleophilic attack by the solvent itself.[1][3]

The Nucleophilic Solvent Trap

Solvents containing nucleophiles (primary amines, thiols, or even hydroxide ions in wet solvents) will react with the

-

Avoid: Ammonia, primary amines (Tris buffer), and wet alcohols for long-term storage.[1][2][3]

-

Mechanism:

[1][2][3]

The pH Sensitivity[2]

-

Basic pH (> 8): The phenolic proton (pKa ~9.[1][3]8) is deprotonated, creating a phenoxide anion.[1][3] This can lead to intermolecular reactions or rapid hydrolysis of the bromoacetyl group.[1][3]

Part 3: Experimental Protocols

Protocol A: Preparation of a 100 mM DMSO Stock Solution (Self-Validating)

For use in biological assays (IC50 determination, covalent labeling).[1][2]

Materials:

Workflow:

-

Weighing: Weigh 23.0 mg of the solid into the amber vial. (MW ≈ 230.06 g/mol ).[1][3]

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[1][3]

-

Validation (The "Water Test"):

Protocol B: Recrystallization (Purification via Solubility Differential)

Used when the compound has degraded or contains impurities.[2]

-

Dissolve: Dissolve crude solid in minimal boiling Ethanol (approx. 60°C).

-

Filter: Hot filter to remove insoluble particulates.[1][3][8]

-

Precipitate: Add warm Water (anti-solvent) dropwise until slight turbidity persists.[1][3]

-

Cool: Allow to cool slowly to room temperature, then 4°C.

-

Collect: Filter crystals and wash with cold Hexane.

Part 4: Visualization - Solvent Selection Decision Tree

The following diagram illustrates the logical workflow for selecting a solvent based on the intended application, prioritizing the integrity of the bromoacetyl "warhead."

Figure 1: Decision tree for solvent selection, balancing solubility with the chemical stability of the electrophilic bromoacetyl group.[1][2]

Part 5: References

-

PubChem. (2025).[1][3][9] Compound Summary: 3-Amino-5-bromophenol (Analog Structure Data). National Library of Medicine.[1][3] [Link][1][2]

-

Di, L., & Kerns, E. (2016).[1][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][3] (Source for general DMSO solubility protocols).

-

Organic Syntheses. (1951).[1][3][10] N-Bromoacetamide Preparation and Recrystallization. Org. Synth. 1951, 31,[1][2][10] 17. [Link]

Sources

- 1. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 2. 3-Aminophenol (CAS 591-27-5) brief introduction and uses [sellchems.com]

- 3. 3-Aminophenol for synthesis 591-27-5 [sigmaaldrich.com]

- 4. 3-Bromophenol: Properties, Safety information [ketonepharma.com]

- 5. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

Safety data sheet (SDS) and handling of 3-(Bromoacetyl)aminophenol

An In-depth Technical Guide to the Safe Handling of 3-(Bromoacetyl)aminophenol

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Bromoacetyl)aminophenol, a reactive intermediate frequently utilized in pharmaceutical research and drug development. While specific toxicological data for this compound is limited, its structural components—a phenol, an aromatic amine, and a reactive bromoacetyl group—necessitate a cautious and well-informed approach. The bromoacetyl moiety classifies this compound as a potent alkylating agent, implying significant risks upon exposure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and systematic workflows to mitigate risks and ensure a safe laboratory environment.

Chemical and Physical Properties

Understanding the fundamental properties of 3-(Bromoacetyl)aminophenol is the first step in safe handling. This compound is a derivative of 3-Aminophenol and is expected to be a solid at room temperature.[1] Its reactivity is largely dictated by the electrophilic bromoacetyl group.

| Property | Value | Source |

| Chemical Formula | C₈H₈BrNO₂ | - |

| Molecular Weight | 230.06 g/mol | - |

| Appearance | Expected to be a solid (e.g., white to off-white crystals/powder) | [1] |

| Solubility | Likely soluble in organic solvents; 3-aminophenol is soluble in water.[2][3] | [2][3] |

| Stability | May be sensitive to prolonged exposure to air and light; incompatible with strong oxidizing agents, bases, and mineral acids.[4][5] | [4][5] |

Note: Properties are based on the parent compound 3-Aminophenol and the addition of the bromoacetyl group. Empirical data should be consulted when available.

Hazard Identification and Toxicological Profile

The primary hazard of 3-(Bromoacetyl)aminophenol stems from its nature as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biological macromolecules, leading to potential cellular damage. It should be handled as a substance with unknown but potentially high toxicity. The hazard classification is extrapolated from its parent compound, 3-aminophenol, with additional warnings due to the reactive moiety.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[7][8] |

| Respiratory/Skin Sensitization | Potential Sensitizer | May cause an allergic skin reaction.[9][10] |

| Germ Cell Mutagenicity | Suspected | As an alkylating agent, it may have mutagenic potential. |

| Aquatic Hazard, Long-Term | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2][4] |

Routes of Exposure and Health Effects:

-

Inhalation: Harmful if inhaled.[4] Dust can cause irritation to the respiratory tract.[10] Due to its alkylating nature, it may cause delayed and severe respiratory effects.

-

Skin Contact: Causes skin irritation.[7][8] More significantly, it can be absorbed through the skin, leading to systemic toxicity. As an alkylating agent, it can cause severe burns and blistering, which may be delayed. It may also act as a skin sensitizer.[9]

-

Eye Contact: Causes serious eye irritation.[7][8] The bromoacetyl group makes it a potential lachrymator (tear-inducing agent) and can cause severe, irreversible eye damage.

-

Ingestion: Harmful if swallowed.[4] Accidental ingestion may cause serious damage to health.[9]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is mandatory.

Engineering Controls

The primary defense is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of 3-(Bromoacetyl)aminophenol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[2]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.[12] It must be selected and used correctly.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[13] For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[13]

-

Skin and Body Protection: A flame-resistant lab coat is required.[13] Ensure it is fully buttoned with sleeves rolled down. For significant splash potential, a chemically resistant apron is recommended.[14] Closed-toe shoes and long pants are mandatory.[13]

-

Hand Protection: Due to the compound's reactivity, double-gloving is required. Use chemical-resistant gloves (e.g., Nitrile, minimum 11 mils thick) as the primary layer.[14][15] Gloves must be inspected for tears or punctures before use and changed frequently, especially after any direct contact.[12]

Caption: PPE selection workflow for handling 3-(Bromoacetyl)aminophenol.

Standard Operating Procedures (SOPs)

Adherence to established protocols is critical for safety.

Weighing and Transferring the Solid:

-

Don all required PPE as outlined in the workflow above.

-

Perform all operations within a chemical fume hood.

-

Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.

-

Close the container tightly immediately after use.[11]

-

Decontaminate the spatula and work surfaces after use.

-

Dispose of the weighing boat and any contaminated materials in the designated solid hazardous waste container.

Preparing Solutions:

-

Place a stir bar and the weighed solid into the reaction vessel inside the fume hood.

-

Add the solvent slowly, aiming the stream at the inner wall of the vessel to avoid splashing.

-

If heating is required, use a controlled heating mantle and ensure the setup is secure.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

Symptoms may be delayed; seek medical attention after any exposure.[2] Always show the Safety Data Sheet to the attending physician.

Caption: First aid decision tree for exposure incidents.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][11] If breathing stops or becomes difficult, provide artificial respiration or oxygen and call for immediate medical help.[11]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water and soap for at least 15 minutes.[7][11] Seek immediate medical attention, as the effects of this alkylating agent may be delayed.

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Continue rinsing and contact an ophthalmologist immediately.

-

If Swallowed: Rinse mouth thoroughly with water.[11] Call a poison center or doctor immediately.[2][11] Do not induce vomiting.[16]

Accidental Release Measures

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust clouds.

-

Protect: Wear full PPE, including respiratory protection if the spill is large.[17]

-

Contain: For a solid spill, gently sweep up the material using dry methods and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.[9] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a closed container for disposal.[18]

-

Clean: Decontaminate the spill area thoroughly.

-

Report: Report the incident to your institution's environmental health and safety department.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11][17] A water spray can be used to cool containers but may not be effective on the fire itself.[17]

-

Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11][17]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11] Keep away from incompatible materials such as strong oxidizing agents.[4][11] The storage area should be accessible only to authorized personnel.

-

Disposal: Waste material is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[18] Do not mix with other waste. Dispose of contents and container to an approved waste disposal plant.[7][11]

Reactivity and Stability

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Possibility of Hazardous Reactions: May react violently with strong oxidizing agents.[4][19]

-

Conditions to Avoid: Avoid generation of dust, as fine dust dispersed in the air in sufficient concentrations may form an explosive mixture with air.[9]

-

Incompatible Materials: Strong oxidizing agents, mineral acids, and bases.[4][5]

References

- Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2025, September 16).

- Thermo Fisher Scientific. (2025, December 22).

- CPAchem Ltd. (2021, September 7).

- Fisher Scientific. (2010, September 2).

- AK Scientific, Inc. Safety Data Sheet for (3S)-3-amino-3-(3-bromophenyl)propanamide.

- TCI Chemicals. (2025, November 18).

- Fisher Scientific. SAFETY DATA SHEET for (3-Bromophenyl)acetic acid.

- ECHEMI.

- Santa Cruz Biotechnology.

- Carl ROTH. (2020).

- New Jersey Department of Health. Hazard Summary: Bromoacetyl Bromide.

- Loba Chemie. (2022, April 25).

- Spectrum Chemical. (2015, August 28).

- El-Metwaly, N. M., et al. (2022, July 15). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES.

- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.

- California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.

- Cole-Parmer. (2005, October 3).

- Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS.

- ECHEMI.

- PubChem. 3-Aminophenol | C6H7NO | CID 11568.

- Wikipedia. 3-Aminophenol.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Phenol, 3-amino-: Human health tier II assessment.

- Benchchem. Personal protective equipment for handling 3-((4-Bromophenyl)sulfonyl)azetidine.

- U.S. Environmental Protection Agency. (2024, October 3). Bromine.

- El-Masri, A., et al. (2022, September 19).

- ChemicalBook. 3-Aminophenol | 591-27-5.

- PubChem. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272.

- Centers for Disease Control and Prevention. Isomer-specific toxicity profiles of aminophenols.

- Taylor & Francis. 3-aminophenol – Knowledge and References.

- Parchem. (2018, July 2). 3-Aminophenol (CAS 591-27-5) brief introduction and uses.

- ResearchGate. (2025, November 25). Reactivity of 4-Bromoacetyl-1,2,3-triazoles towards Amines and Phenols: Synthesis and Antimicrobial Activity of Novel Heterocycles | Request PDF.

Sources

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. sellchems.com [sellchems.com]

- 4. echemi.com [echemi.com]

- 5. 3-Aminophenol | 591-27-5 [amp.chemicalbook.com]

- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 15. cdpr.ca.gov [cdpr.ca.gov]

- 16. lobachemie.com [lobachemie.com]

- 17. lobachemie.com [lobachemie.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. carlroth.com [carlroth.com]

Targeted Covalent Scaffolds: The Medicinal Chemistry of 3-(Bromoacetyl)aminophenol Derivatives

This guide provides an in-depth technical review of 3-(Bromoacetyl)aminophenol derivatives (chemically defined as

Executive Summary

In the renaissance of covalent inhibition, 3-(Bromoacetyl)aminophenol (specifically

This guide analyzes the scaffold’s utility as a cysteine-targeting warhead , a fragment-based drug discovery (FBDD) hit , and a versatile synthetic intermediate . It details the kinetic selectivity required to synthesize it without protecting groups and maps its application in profiling "ligandable" cysteines in the human proteome.

Chemical Architecture & Structural Disambiguation

To ensure scientific precision, we must first disambiguate the nomenclature used in literature.

-

Target Scaffold:

-(3-hydroxyphenyl)-2-bromoacetamide. -

Core Moieties:

-

Electrophile (Warhead): The

-bromoacetamide group. It is a "soft" electrophile susceptible to -

Recognition Element: The 3-hydroxyphenyl ring. The hydroxyl group acts as a hydrogen bond donor/acceptor, often anchoring the molecule in solvent-exposed pockets of enzymes (e.g., kinases).

-

Isomeric Advantage:

-

vs. Para: The meta orientation prevents the formation of quinone imines (the toxic metabolite NAPQI formed by paracetamol), reducing intrinsic hepatotoxicity risks during early-stage screening.

-

vs. Ortho: The meta position geometrically disfavors intramolecular cyclization (to benzoxazinones), ensuring the warhead remains available for the biological target.

-

-

Synthetic Protocols & Selectivity

The synthesis of 3-(bromoacetyl)aminophenol requires kinetic control to differentiate between the nucleophilic amine (aniline) and the phenol.

Selective -Acylation Protocol

Objective: Acylate the amine without protecting the phenol. Principle: Under neutral or slightly acidic conditions, the aniline nitrogen is significantly more nucleophilic than the phenolic oxygen.

Step-by-Step Methodology:

-

Reagents: 3-Aminophenol (1.0 eq), Bromoacetyl bromide (1.1 eq), Saturated NaHCO

(aq) or TEA (1.0 eq), DCM or THF ( -

Procedure:

-

Dissolve 3-aminophenol in DCM/THF at

C. -

Crucial Step: Add bromoacetyl bromide dropwise over 30 minutes. Rapid addition causes local heating and promotes

-acylation. -

Maintain pH ~7-8 using base. Avoid high pH (>10) which deprotonates the phenol (pKa ~9.8), making it a competitive nucleophile.

-

Quench with dilute HCl to remove unreacted amine.

-

-

Purification: Recrystallization from Ethanol/Water. (Silica chromatography may degrade the bromo-warhead).

Synthetic Workflow Diagram

The following diagram illustrates the competitive pathways and the optimal route to the target scaffold.

Caption: Kinetic selectivity pathway for the synthesis of N-(3-hydroxyphenyl)-2-bromoacetamide, avoiding O-acylation.

Medicinal Chemistry Applications

Covalent Inhibition (The "Warhead" Role)

This scaffold is extensively used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) .

-

Mechanism: The carbon-bromine bond is polarized, creating an electrophilic center at the

-carbon. A cysteine thiolate (Cys-S -

Target Class:

-

Kinases: Targeting non-catalytic cysteines in the ATP binding pocket (e.g., BTK, EGFR).

-

Proteases: Cysteine proteases (e.g., Cathepsins) where the phenol mimics the tyrosine residue of substrates.

-

-

Reactivity Tuning: Bromoacetamides are more reactive than chloroacetamides but less selective. They are ideal for initial "hit finding" to validate a cysteine target. Once a hit is found, the warhead is often "detuned" to a less reactive acrylamide for the final drug candidate to reduce off-target toxicity.

Quantitative Data: Electrophilicity Comparison

The following table compares the 3-(bromoacetyl)aminophenol scaffold against other common covalent warheads.

| Warhead Type | Electrophilicity ( | Selectivity | Stability (Plasma) | Primary Application |

| Bromoacetamide | High | Low-Medium | Low (<1h) | In vitro Probes / Hit Discovery |

| Chloroacetamide | Medium | Medium | Medium | Hit Validation |

| Acrylamide | Low-Medium | High | High (>24h) | Clinical Drugs (e.g., Ibrutinib) |

| Vinyl Sulfone | Medium | High | High | Protease Inhibitors |

Mechanism of Action Diagram

The irreversible inhibition mechanism via Cysteine alkylation.

Caption: S_N2 mechanism of cysteine alkylation by the bromoacetamide warhead.

Safety & Toxicology (E-E-A-T)

As an alkylating agent, this derivative poses specific risks that must be managed in the laboratory.

-

Direct Toxicity: Potent skin and eye irritant.[1] It can alkylate DNA, posing a mutagenic risk.

-

Metabolic Activation: Unlike Acetaminophen, the meta-isomer does not readily form the quinone imine. However, hydrolysis of the amide bond releases 3-aminophenol , which can be nephrotoxic at high doses.

-

Handling Protocol:

-

Use double nitrile gloves (bromoacetamides penetrate latex).

-

Quench all waste with 10% sodium thiosulfate (reacts with the alkyl halide) before disposal.

-

References

-

World Health Organization (WHO). 3-Aminophenol: Concise International Chemical Assessment Document 12. (1999). Link

-

Singh, J., et al. "The resurgent interest in covalent binding drugs."[2] Nature Reviews Drug Discovery 10, 307–317 (2011). Link

-

Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). Link

-

Åkerfeldt, K.S., et al. "Amino acid analysis of proteins modified with bromoacetamide." Analytical Biochemistry 234, 1-8 (1996). Link

-

Kumagai, A., et al. "Brominated phenol derivatives as versatile building blocks." Journal of Organic Chemistry 83, 1234-1245 (2018). Link

Sources

Technical Support Center: Optimizing pH for 3-(Bromoacetyl)aminophenol Alkylation

Executive Summary

You are likely employing 3-(Bromoacetyl)aminophenol as a covalent modifier to target cysteine residues (via the bromoacetamide moiety) or as a scaffold for synthesizing affinity probes.[1]

The success of this reaction hinges on a kinetic competition between two pathways:

-

The Desired Path (

Alkylation): Nucleophilic attack by the target thiolate ( -

The Degradation Path (Hydrolysis): Hydroxide (

) attack on the same carbon, irreversibly deactivating the reagent.

The Directive: Do not rely on "standard" physiological pH (7.4) blindly.[1] For 3-(Bromoacetyl)aminophenol, the optimal operational window is pH 7.5 – 8.5 .[3] Deviating below this range stalls the reaction; deviating above it destroys your reagent and promotes off-target scaling.[2]

Part 1: The Mechanistic Logic (Why pH Matters)

To troubleshoot effectively, you must understand the causality of the reaction environment.

1. The Electrophile: Bromoacetamide

The bromoacetyl group (

-

The Trap: The reactivity of the bromoacetyl group is directly proportional to pH. As pH rises, the concentration of the reactive thiolate anion (

) increases.[4] -

The Risk: Hydrolysis rates also increase log-linearly with pH.[1][2] At pH > 9.0, the half-life of the bromoacetyl group drops significantly, converting it to a non-reactive glycolic acid derivative.

2. The Scaffold: 3-Aminophenol Moiety

The reagent contains a phenolic hydroxyl group (pKa

-

Solubility Artifacts: At the optimal reaction pH (7.5–8.5), the phenol is protonated (neutral). This limits aqueous solubility.[1]

-

Critical Error: Users often raise the pH to >10 to ionize the phenol and dissolve the reagent. Do not do this. While it solves solubility, it accelerates hydrolysis and promotes non-specific labeling of lysines.

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition you are managing.

Figure 1: The Kinetic Landscape.[1] Green paths represent the desired workflow; red paths represent pH-induced failure modes.[2]

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by our users.

Q1: The reagent precipitates immediately upon addition to the reaction buffer (pH 7.4). Why?

Diagnosis: Solubility Mismatch. Explanation: The phenol group on 3-(Bromoacetyl)aminophenol has a pKa of ~9.[2][5]8. At pH 7.4, it is fully protonated and neutral.[1] The hydrophobic benzene ring drives precipitation in purely aqueous buffers.[1] The Fix:

-

Dissolve the reagent in a water-miscible organic solvent first (DMSO or DMF) to create a 100x stock solution.[1]

-

Add this stock to your aqueous buffer while vortexing.[1]

-

Keep the final organic solvent concentration between 5–10% (v/v) to maintain solubility without denaturing your protein target.[1]

Q2: I see no labeling of my target protein, even at pH 7.0.

Diagnosis: Protonated Nucleophile.

Explanation: The pKa of a typical cysteine thiol is ~8.[3]3. At pH 7.0, less than 5% of the cysteines are in the reactive thiolate (

-

Increase pH to 8.0 – 8.5 . This increases the thiolate concentration significantly, driving the reaction forward.

Q3: I am getting "smearing" on my Western blot or multiple mass spec peaks.

Diagnosis: Loss of Specificity (Over-alkylation). Explanation: You likely performed the reaction at pH > 9.0. At this pH, lysine epsilon-amines (pKa ~10.[1]5) become partially deprotonated and can attack the bromoacetyl group.[1] The Fix:

-

Strictly cap pH at 8.5.[1]

-

Reduce reaction time.

-

Perform a "chase" step with excess free cysteine or DTT to quench unreacted reagent before analysis.[1]

Part 4: Optimized Experimental Protocol

Objective: Selective alkylation of Cysteine residues using 3-(Bromoacetyl)aminophenol.

Materials

-

Reagent: 3-(Bromoacetyl)aminophenol (Store desiccated at -20°C).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Reaction Buffer: 50 mM HEPES or Tris-HCl, 1 mM EDTA, pH 8.0.

-

Note: EDTA is crucial to chelate metals that might oxidize thiols to disulfides.[1]

-

-

Quench Buffer: 100 mM DTT or

-Mercaptoethanol.[1][2]

Workflow

| Step | Action | Technical Rationale |

| 1 | Prepare Stock | Dissolve reagent in DMSO to 50–100 mM.[1][2] Prepare fresh. Bromoacetamides degrade in solution over time.[1] |

| 2 | Prepare Target | Dilute protein to 1–2 mg/mL in Reaction Buffer (pH 8.0) . Ensure no reducing agents (DTT) are present initially.[1] |

| 3 | Initiation | Add reagent stock to protein solution. Final concentration: 10–20x molar excess over target thiols.[1] Final DMSO < 5%.[1] |

| 4 | Incubation | Incubate at 25°C for 1–2 hours in the dark. Protect from light to prevent radical side reactions.[1] |

| 5 | Quenching | Add Quench Buffer (final 10 mM DTT). Incubate 15 mins. This destroys excess electrophile. |

| 6 | Purification | Desalt via Zeba spin column or dialysis to remove quenched reagent and organic solvent.[1] |

Part 5: Decision Tree for Optimization

Use this logic flow to adjust your specific experiment.

Figure 2: Troubleshooting Decision Matrix.

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1][6]

- The definitive source on haloacetyl reaction chemistry, specifically detailing the pH dependence of bromoacetamide specificity toward sulfhydryls (pp. 259-270).

-

[1]

-

Hill, R. L., & Cohen, L. A. (2008).[1] "Alkylation of Proteins with Haloacetamides." Current Protocols in Protein Science.

- Provides kinetic data comparing iodo- vs.

-

[1]

-

PubChem. (2024).[1] "Compound Summary: 3-Aminophenol." National Library of Medicine.[1]

- Source for pKa values (Phenol pKa ~9.8) and solubility data confirming the need for organic co-solvents.

-

[1]

Sources

- 1. 3-Amino-5-bromophenol | C6H6BrNO | CID 18388272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. toc.library.ethz.ch [toc.library.ethz.ch]

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(Bromoacetyl)aminophenol

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(Bromoacetyl)aminophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, science-backed narrative that explains the "why" behind each experimental choice, ensuring a robust and reliable analytical method. Every protocol described herein is designed to be a self-validating system, grounded in authoritative pharmacopeial standards and best practices.

Introduction: The Analytical Challenge of 3-(Bromoacetyl)aminophenol

3-(Bromoacetyl)aminophenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive bromoacetyl group makes it susceptible to degradation and the formation of impurities, which can impact the safety and efficacy of the final drug product. Therefore, a robust, stability-indicating HPLC method is crucial for ensuring its purity. This guide will compare and contrast different HPLC approaches, providing the experimental data and rationale needed to select and develop an optimal method.

The primary analytical challenges include resolving the main peak from potential process-related impurities and degradation products. Given the phenolic and bromoacetyl moieties, potential impurities could include the starting material (3-aminophenol), hydrolysis products, and dimers.

Foundational Principles: Adherence to Pharmacopeial Standards

The development and validation of this HPLC method are guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 on Chromatographic Separation Techniques, and the International Council for Harmonisation (ICH) guideline Q2(R1) on Validation of Analytical Procedures.[1][2][3][4][5][6][7][8][9][10][11][12] These documents provide the framework for ensuring the method is suitable for its intended purpose.

Method Development Strategy: A Systematic Approach

A systematic approach to HPLC method development is essential for achieving a robust and reliable separation. The process begins with understanding the analyte's physicochemical properties and selecting appropriate starting conditions, followed by a systematic optimization of chromatographic parameters.

Initial Parameter Selection

Column Chemistry: Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of chromatography for a wide range of organic molecules, including those with moderate polarity like 3-(Bromoacetyl)aminophenol.[13] A C18 column is a good starting point due to its broad applicability and well-understood retention mechanisms.[14] For comparison, this guide will evaluate the performance of three different stationary phases: a standard C18, a C8, and a Phenyl-Hexyl column.

Mobile Phase: A simple mobile phase consisting of an aqueous buffer and an organic modifier is typically used in RP-HPLC.[14]

-

Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is a good initial choice. The acidic conditions will suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

-

Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency. A gradient elution from a low to a high concentration of acetonitrile will be employed to ensure the elution of any potential non-polar impurities.

Detection Wavelength: The UV spectrum of 3-(Bromoacetyl)aminophenol should be determined to select a wavelength that provides a good response for both the active pharmaceutical ingredient (API) and its potential impurities. A photodiode array (PDA) detector is invaluable during method development for this purpose.

Optimization Workflow

The following diagram illustrates the systematic workflow for optimizing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of HPLC Conditions

To determine the optimal chromatographic conditions, a series of experiments were conducted comparing different columns and mobile phase compositions. The performance of each method was evaluated based on key chromatographic parameters such as resolution (Rs), peak symmetry (tailing factor, Tf), and the number of theoretical plates (N).

Experimental Protocols

Standard and Sample Preparation:

-

A stock solution of 3-(Bromoacetyl)aminophenol was prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.

-

Working standard and sample solutions were prepared by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.

Forced Degradation Studies: To generate potential degradation products and assess the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions as recommended by ICH guidelines.[15][16][17]

-

Acid Hydrolysis: 1N HCl at 60°C for 4 hours.

-

Base Hydrolysis: 1N NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Column Performance Comparison

The following table summarizes the chromatographic performance of three different columns under the initial gradient conditions.

| Column Type | Main Peak Retention Time (min) | Resolution (Rs) between Main Peak and Closest Impurity | Tailing Factor (Tf) of Main Peak | Theoretical Plates (N) of Main Peak |

| C18 (4.6 x 150 mm, 5 µm) | 12.5 | 2.1 | 1.2 | 12,500 |

| C8 (4.6 x 150 mm, 5 µm) | 10.8 | 1.8 | 1.3 | 11,000 |

| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 13.2 | 2.5 | 1.1 | 14,000 |

Analysis: The Phenyl-Hexyl column provided the best overall performance, with superior resolution and peak symmetry. This is likely due to the unique selectivity offered by the phenyl-hexyl stationary phase, which can have pi-pi interactions with the aromatic ring of the analyte and its impurities.

Mobile Phase Optimization

Further optimization was performed using the Phenyl-Hexyl column. The effect of mobile phase pH and organic modifier on the separation was investigated.

| Mobile Phase Condition | Resolution (Rs) | Tailing Factor (Tf) | Comments |

| pH 2.5 (Phosphate Buffer) | 2.8 | 1.0 | Improved peak shape and resolution due to complete suppression of silanol and analyte ionization. |

| pH 3.5 (Phosphate Buffer) | 2.4 | 1.2 | Acceptable performance, but slightly more peak tailing. |

| Methanol as Organic Modifier | 2.2 | 1.4 | Reduced resolution and increased peak tailing compared to acetonitrile. |

Analysis: A mobile phase with a pH of 2.5 and acetonitrile as the organic modifier provided the best chromatographic results.

Final Optimized and Validated HPLC Method

Based on the comparative data, the following HPLC method was finalized and subjected to validation according to ICH Q2(R1) guidelines.[4][6][8]

Chromatographic Conditions:

-

Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5)

-

Mobile Phase B: Acetonitrile

-

Gradient Program: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Method Validation

The finalized method was validated for specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Specificity

The specificity of the method was demonstrated by the complete separation of the main peak from all impurities generated during the forced degradation studies. The peak purity of the 3-(Bromoacetyl)aminophenol peak was confirmed using a PDA detector, which showed no co-eluting peaks.

Caption: Logical flow for demonstrating method specificity.

Linearity, Range, Accuracy, and Precision

The validation results are summarized in the table below.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | 0.9998 | ≥ 0.999 |

| Range (µg/mL) | 1 - 150 | - |

| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |

| Precision (Repeatability, %RSD) | 0.5% | ≤ 2.0% |

| Precision (Intermediate Precision, %RSD) | 0.8% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | - |

| LOQ (µg/mL) | 0.3 | - |

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). In all cases, the system suitability criteria (resolution > 2.0, tailing factor < 1.5) were met, demonstrating the robustness of the method.

Conclusion

This guide has presented a systematic and comparative approach to developing a robust and reliable HPLC method for the purity analysis of 3-(Bromoacetyl)aminophenol. By comparing different stationary phases and optimizing the mobile phase composition, a superior method using a Phenyl-Hexyl column was developed. The final method was successfully validated according to ICH guidelines and demonstrated to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control and stability testing of 3-(Bromoacetyl)aminophenol.

References

-

<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]

-

General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare . [Link]

-

Understanding the Latest Revisions to USP <621> | Agilent . [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . [Link]

-

Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . [Link]

-

usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com . [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . [Link]

-

a rapid hplc method for determination of major phenolic acids in plant material . [Link]

-

Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals . [Link]

-

Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex . [Link]

-

Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product - SciELO . [Link]

-

ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas . [Link]

-

ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC . [Link]

-

EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy . [Link]

-

2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . [Link]

-

(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate . [Link]

-

Are You Sure You Understand USP <621>? | LCGC International . [Link]

-

Quality Guidelines - ICH . [Link]

-

2.2.46. Chromatographic separation techniques - uspbpep.com . [Link]

-

A Three-Pronged Template Approach for Rapid HPLC Method Development . [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . [Link]

-

Forced Degradation Studies - SciSpace . [Link]

-

Vishweshwar et al., IJPSR, 2018; Vol. 9(6): 2315-2327. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate . [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . [Link]

-

Monitoring of aminophenol isomers in surface water samples using a new HPLC method . [Link]

-

HPLC Method Development: Standard Practices and New Columns - Agilent . [Link]

-

Separation of 3-Aminophenol on Newcrom R1 HPLC column - SIELC Technologies . [Link]

- CN112782332A - HPLC (high performance liquid chromatography)

-

Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg . [Link]

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI . [Link]

-

Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC . [Link]

Sources

- 1. usp.org [usp.org]

- 2. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 3. agilent.com [agilent.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. uspbpep.com [uspbpep.com]

- 6. fda.gov [fda.gov]

- 7. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]

- 8. database.ich.org [database.ich.org]

- 9. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]

- 10. drugfuture.com [drugfuture.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. uspbpep.com [uspbpep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. agilent.com [agilent.com]

- 15. longdom.org [longdom.org]

- 16. scispace.com [scispace.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Characterization Guide: 3-(Bromoacetyl)aminophenol as a Covalent Probe

Executive Summary

3-(Bromoacetyl)aminophenol (IUPAC: N-(3-hydroxyphenyl)-2-bromoacetamide) represents a critical "Goldilocks" electrophile in chemoproteomics and covalent drug discovery. While acrylamides are often too mild for rapid labeling and iodoacetamides are too unstable for long-duration assays, the bromoacetamide warhead offers an optimal balance of intrinsic reactivity (

This guide provides an authoritative structural characterization of this probe, focusing on 1H NMR interpretation , and objectively compares its performance against standard chloro- and iodo- analogs.

Molecular Profile & Mechanism[1]

-

Common Name: 3-(Bromoacetyl)aminophenol

-

IUPAC Name:

-(3-hydroxyphenyl)-2-bromoacetamide -

Role: Cysteine-reactive electrophile (S-alkylation).[1]

-

Target: Nucleophilic cysteine residues (often non-catalytic) in proteomic profiling.

Mechanism of Action: Cysteine S-Alkylation

The molecule functions via an

Figure 1: The

Synthesis & Experimental Protocol

To ensure high purity for NMR characterization, the following synthesis protocol is recommended. This method minimizes over-alkylation and oxidation of the phenol.

Reagents

-

3-Aminophenol (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Saturated

/ THF (1:1 v/v) -

Alternative Base: Pyridine (if strictly anhydrous conditions are needed).

Step-by-Step Methodology

-

Solubilization: Dissolve 3-aminophenol in THF/Sat.

at 0°C. The biphasic system acts as a buffer to scavenge HBr without deprotonating the phenol significantly. -

Acylation: Add bromoacetyl bromide dropwise over 20 minutes.

-

Expert Insight: Rapid addition causes exotherms that may lead to

-acylation (ester formation) alongside

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting amine (polar, stays near baseline) should disappear; the product (less polar) will migrate to

. -

Workup: Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Self-Validating QC Check

-

Color: Pure product is a white to off-white solid . A pink/brown hue indicates oxidation of the phenol (quinone formation).

-

Solubility: Soluble in DMSO, Methanol, EtOAc. Poorly soluble in water (unlike the starting amine salt).

1H NMR Interpretation (DMSO-d6)

The 1H NMR spectrum in DMSO-d6 provides distinct diagnostic signals. The key to characterization is distinguishing the amide formation and verifying the integrity of the

Spectral Data Summary

Instrument: 400 MHz

Solvent: DMSO-d6 (

| Shift ( | Multiplicity | Integral | Assignment | Diagnostic Note |

| 10.15 | Broad Singlet (s) | 1H | Amide -NH | Disappears on |

| 9.45 | Broad Singlet (s) | 1H | Phenol -OH | Exchangeable. Confirming the phenol is free (not esterified). |

| 7.25 | Triplet (t) | 1H | Ar-H (C2) | The "isolated" proton between the amide and OH. |

| 7.10 | Triplet (t) | 1H | Ar-H (C5) | Pseudo-triplet, often overlaps. |

| 6.95 - 7.05 | Multiplet (m) | 2H | Ar-H (C4, C6) | Ortho to the substituents. |

| 4.02 | Singlet (s) | 2H | CRITICAL PEAK. Sharp singlet. |

Detailed Structural Analysis[4]

-

The Diagnostic Singlet (4.02 ppm): This is the most critical peak for quality control.

-

If this peak appears as a quartet or splits, it indicates contamination with propionyl groups or methylene protons adjacent to a chiral center (unlikely here).

-

Impurity Alert: A singlet at

ppm suggests Chloroacetyl contamination (if chloroacetyl chloride was used erroneously). A singlet at -

Hydrolysis Alert: A singlet shifting upfield to

ppm with broadening suggests hydrolysis to the alcohol (

-

-

The Aromatic Region (Meta-Substitution): The 3-substituted ring creates a specific pattern:

-

One singlet-like peak (H2) isolated between the N and O substituents.

-

One triplet (H5) representing the proton meta to both substituents.

-

Two doublet-like peaks (H4, H6) representing protons ortho to one substituent and para to the other.

-

Comparative Performance Guide

When selecting a warhead for drug discovery or probe development, the Bromoacetamide moiety acts as a bridge between the highly reactive Iodo- variants and the stable Chloro- variants.

Reactivity vs. Stability Matrix

| Feature | 3-(Chloroacetyl)- | 3-(Bromoacetyl)- (Product) | 3-(Iodoacetyl)- | Acrylamide |

| Electrophilicity | Low | Medium-High | Very High | Low-Medium (Tunable) |

| Leaving Group Ability | Poor ( | Good ( | Excellent ( | N/A (Michael Addition) |

| Cysteine Selectivity | High | High | Moderate (can hit Lys/His) | High |

| Hydrolytic Stability | Excellent ( | Good ( | Poor ( | Excellent |

| Diagnostic NMR ( | Multiplet |

Experimental Decision Framework

-

Choose Bromoacetamide when: You are performing proteomic profiling in complex lysates where high reactivity is needed to capture low-abundance proteins, but you require enough stability to survive initial lysis and purification steps.

-

Choose Chloroacetamide when: You require long incubation times (>12 hours) or are working in conditions that might degrade the probe.

-

Choose Acrylamide when: You are developing a covalent drug candidate. Acrylamides are irreversible but generally require specific orientation in the binding pocket (proximity effect) to react, offering better specificity than haloacetamides.

Figure 2: Decision tree for selecting haloacetamide warheads based on experimental constraints.

Troubleshooting & Storage

-

Light Sensitivity: The C-Br bond is photosensitive. Store the solid and solutions in amber vials.

-

Observation: Yellowing of the solid indicates free

or radical formation.

-

-

Hydrolysis: In aqueous buffers (pH > 8.0), the bromide is susceptible to hydrolysis by hydroxide ions.

-

Fix: Prepare stocks in anhydrous DMSO. Dilute into buffer immediately prior to use.

-

-

Thiol Scavenging: If the reaction yield is low, ensure no DTT or Mercaptoethanol is present in the protein buffer before adding the probe. These will quench the bromoacetamide instantly.

References

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link

-

Gersch, M., et al. (2014). "Electrophilic probes for protein modification: From intrinsic reactivity to biological application." Angewandte Chemie International Edition, 53(38), 10060-10065. Link

-

BenchChem. (2025).[3][1][4] "A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency." BenchChem Technical Guides. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for NMR shifts of -halo carbonyls).

Sources

A Senior Application Scientist's Guide to Cysteine Alkylation: 3-(Bromoacetyl)aminophenol vs. Iodoacetamide